Alendronic Acid-d6 Sodium Salt Hydrate is a stable isotope-labeled derivative of Alendronic Acid, which is primarily used in the treatment of osteoporosis and other bone-related disorders. This compound is classified as a bisphosphonate, a class of drugs that inhibit bone resorption, thereby helping to maintain bone density and strength. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Alendronic Acid-d6 Sodium Salt Hydrate falls under the category of bisphosphonates and is specifically classified as a stable isotope-labeled compound. Its molecular formula is C₄H₆D₆NNaO₇P, indicating the presence of deuterium (D) in its structure, which is used for research purposes, particularly in pharmacokinetics and metabolic studies .
The synthesis of Alendronic Acid-d6 Sodium Salt Hydrate typically involves the following steps:
The entire process can be conducted in a continuous reactor system, enhancing efficiency and scalability for industrial production. The final product undergoes drying to achieve specific loss on drying (LOD) specifications .
Alendronic Acid-d6 Sodium Salt Hydrate has a complex molecular structure characterized by:
The compound exhibits a crystalline appearance, typically white or off-white, with no distinct odor. It is soluble in water, which facilitates its use in various pharmaceutical formulations .
Alendronic Acid-d6 Sodium Salt Hydrate participates in several chemical reactions relevant to its function as a bisphosphonate:
The reactions involved are typically characterized by their reversibility and specificity towards bone mineral components, which are crucial for understanding the drug's efficacy and metabolism .
Alendronic Acid-d6 Sodium Salt Hydrate works primarily by inhibiting osteoclast activity, leading to decreased bone resorption. This mechanism involves:
Studies have shown that bisphosphonates like Alendronic Acid can significantly decrease the rate of bone turnover, which is beneficial in conditions characterized by excessive bone loss .
Comprehensive analyses reveal that the compound maintains stability over time when stored properly, with minimal degradation observed under standard laboratory conditions .
Alendronic Acid-d6 Sodium Salt Hydrate has several scientific applications:
This compound plays a crucial role in advancing our understanding of bone metabolism and therapeutic strategies aimed at treating osteoporosis and related conditions .
Alendronic Acid-d6 Sodium Salt Hydrate is a deuterium-labeled isotopologue of alendronic acid (alendronate), a nitrogen-containing bisphosphonate. Its chemical structure features six deuterium atoms replacing hydrogen atoms at specific positions (typically on the alkyl chain), resulting in a molecular formula of C₄H₇D₆NNaO₇P₂·xH₂O and a molecular weight of ~271.08 g/mol (anhydrous basis) [1] [3] [7]. This compound selectively adsorbs to hydroxyapatite mineral surfaces in bone, where it inhibits osteoclast-mediated bone resorption via disruption of the mevalonate pathway. Specifically, it acts as a potent farnesyl diphosphate synthase (FDPS) inhibitor, preventing the post-translational farnesylation of small GTPases essential for osteoclast function and survival [1] [4] [9].
Research Applications:
Table 1: Key Physicochemical Properties of Alendronic Acid-d6 Sodium Salt Hydrate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₄H₇D₆NNaO₇P₂·xH₂O | Anhydrous base: C₄H₁₂NNaO₇P₂ [6] |
Molecular Weight | 255.13 (free acid); ~271.08 (anhydrous sodium salt) | Deuterated form [1] [6] |
Solubility | Soluble in water (14.50 mM at 60°C) | Requires warming/ultrasonication [1] |
CAS Number (unlabeled) | 66376-36-1 (alendronic acid); 121268-17-5 (sodium salt) | Deuterated form: 1035437-39-8 [1] [3] |
Isotopic Purity | ≥97% D6 | Confirmed by NMR/MS [1] [7] |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, confers unique advantages in tracer studies:
Advanced Applications:
Table 2: Detection Methods Enabled by Deuterium Labeling
Application | Analytical Technique | Deuterium Advantage |
---|---|---|
Pharmacokinetic Profiling | LC-MS/MS (SRM/MRM) | Eliminates isobaric interference; lowers LOD [1] |
Bone Biodistribution | MALDI-IMS | Spatially resolves deuterated drug in bone sections [7] |
Metabolic Stability | H/D Exchange-MS | Confirms absence of oxidative metabolism [4] [8] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0